Glycosidic Bond Conformation: α-Pseudouridine vs. β-Pseudouridine (Syn/Anti Orientation)
The conformation around the glycosidic bond differs fundamentally between the two anomers. α-Pseudouridine exhibits a base orientation in the boundary of the syn-anti regions, whereas β-pseudouridine adopts a rigid syn conformation. This was determined through 1H-NMR T1 relaxation measurements at 250 MHz in aqueous solution [1].
| Evidence Dimension | Glycosidic bond torsion angle (χ) |
|---|---|
| Target Compound Data | χ ≈ 120° (boundary of syn-anti regions) |
| Comparator Or Baseline | β-Pseudouridine (CAS 1445-07-4): χ ≈ 40° (syn conformation, the smallest angle observed) |
| Quantified Difference | An 80° difference in base orientation, representing completely distinct conformational spaces. |
| Conditions | 1H-NMR at 250 MHz; T1 proton relaxation measurements in aqueous solution. |
Why This Matters
This drastic conformational difference dictates that α-pseudouridine cannot mimic the molecular recognition and base-pairing properties of β-pseudouridine in RNA, making it unsuitable for applications requiring native-like RNA structure or function.
- [1] Davies, D. B., & Danyluk, S. S. (1977). PMR-relaxation and steric computations give unequivocal nucleoside conformations. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 477(2), 139-147. View Source
